molecular formula C17H20N2O3S3 B11335980 N-[2-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-[2-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11335980
M. Wt: 396.6 g/mol
InChI Key: CGUXUTFULJQAJT-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the thiophene-2-sulfonyl group and the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(methylsulfanyl)phenyl]-2-[(methylsulfonyl)amino]benzamide
  • N-[2-(methylsulfanyl)phenyl]-1,4-benzenedisulfonamide

Uniqueness

N-[2-(methylsulfanyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20N2O3S3

Molecular Weight

396.6 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C17H20N2O3S3/c1-23-15-8-3-2-7-14(15)18-17(20)13-6-4-10-19(12-13)25(21,22)16-9-5-11-24-16/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3,(H,18,20)

InChI Key

CGUXUTFULJQAJT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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